molecular formula C13H16N2O3 B7557099 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid

2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid

Cat. No. B7557099
M. Wt: 248.28 g/mol
InChI Key: OOIMLYKVQCUTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of vigabatrin, an anti-epileptic drug that works by inhibiting the breakdown of the neurotransmitter GABA. CPP-115 has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. This property of CPP-115 has led to its investigation as a potential treatment for a variety of neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid is based on its ability to inhibit the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid can increase the levels of GABA in the brain, which can help to reduce seizures and improve symptoms of anxiety and depression.
Biochemical and physiological effects:
2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizures and improve symptoms of anxiety and depression. 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid has also been found to increase the levels of dopamine in the brain, which may contribute to its potential as a treatment for cocaine addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid in lab experiments is its potency as an inhibitor of GABA-AT. This makes it a useful tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation of using 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid in lab experiments is its potential toxicity, as it has been found to be toxic at high doses.

Future Directions

There are a number of potential future directions for research on 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid. One area of interest is its potential as a treatment for cocaine addiction, as it has been found to reduce cocaine-seeking behavior in animal models. Another area of interest is its potential as a treatment for epilepsy and other neurological disorders, as it has been found to increase GABA levels in the brain. Further research is needed to fully understand the potential therapeutic applications of 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid and its mechanism of action.

Synthesis Methods

2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 6-methylpyridine-2-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This is followed by the esterification of the amide with 2-bromoacetic acid to form the intermediate compound. The final step involves the reduction of the ester to the corresponding acid using lithium aluminum hydride.

Scientific Research Applications

2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been found to be effective in increasing GABA levels in the brain, which can help to reduce seizures and improve symptoms of anxiety and depression. 2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid has also been investigated as a potential treatment for cocaine addiction, as it has been found to reduce cocaine-seeking behavior in animal models.

properties

IUPAC Name

2-[cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-3-2-4-11(14-9)13(18)15(8-12(16)17)7-10-5-6-10/h2-4,10H,5-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMLYKVQCUTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(CC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid

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